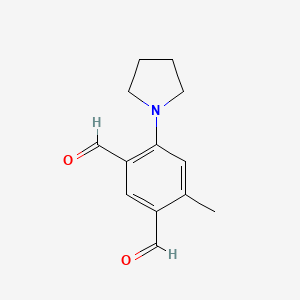

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with a suitably substituted benzene ring. The pyrrolidin-1-yl group could potentially be added via a nucleophilic substitution reaction, and the aldehyde groups could be introduced using an oxidation reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzene ring provides a planar, aromatic center to the molecule. The pyrrolidin-1-yl group is a saturated heterocycle, which means it is likely to adopt a puckered conformation. The aldehyde groups are polar and may participate in hydrogen bonding .Chemical Reactions Analysis

This compound, due to its functional groups, could be involved in a variety of chemical reactions. The aldehyde groups are particularly reactive and could undergo reactions such as nucleophilic addition or oxidation. The pyrrolidin-1-yl group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde groups would increase its solubility in polar solvents. The compound is likely to have a relatively high molecular weight due to the presence of multiple heavy atoms .Wissenschaftliche Forschungsanwendungen

Novel Synthesis Methods

Research has developed innovative synthesis methods for compounds related to 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde. For example, a study outlined a convenient route for synthesizing 3-substituted and 3,4-disubstituted pyrrole-2,5-dicarbaldehydes, highlighting the versatility of pyrrole derivatives in organic synthesis (Cadamuro et al., 1996). This method emphasizes the compound's role as a precursor in synthesizing complex molecules, underlining its importance in synthetic chemistry.

Intermediates in Drug Synthesis

4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde serves as a critical intermediate in the synthesis of small molecule anticancer drugs. A method for its high-yield synthesis has been established, indicating its significance in the development of new therapies (Zhang et al., 2018). This underscores the compound's potential in pharmacological research, especially in designing drugs targeting cancer.

Molecular Structure Studies

Studies on related molecules have provided insights into their molecular structure and properties, which are essential for understanding the chemical behavior of 4-Methyl-6-(pyrrolidin-1-yl)benzene-1,3-dicarbaldehyde derivatives. For instance, research on the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate offers valuable information on coordination chemistry and potential applications in catalysis and materials science (Shearer, Twiss, & Wade, 1980).

Catalysis and Organic Transformations

The compound and its derivatives have been studied for their roles in catalytic processes and organic transformations. For example, research into palladacycles with spiro chelate rings from ligands with an indole core demonstrates the compound's utility in catalysis, particularly in Suzuki-Miyaura coupling and allylation of aldehydes (Singh et al., 2017). This highlights the compound's contribution to developing more efficient and selective catalytic processes.

Wirkmechanismus

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target. The compound could potentially interact with biological macromolecules via its polar aldehyde groups or through the nitrogen in the pyrrolidin-1-yl group .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-methyl-6-pyrrolidin-1-ylbenzene-1,3-dicarbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-10-6-13(14-4-2-3-5-14)12(9-16)7-11(10)8-15/h6-9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBDHZMFJCLYUMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C=O)C=O)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2838261.png)

![(2Z)-2-[(4-tert-butylphenyl)sulfonylhydrazinylidene]-N-(4-ethylphenyl)chromene-3-carboxamide](/img/structure/B2838262.png)

![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}cyclohexan-1-ol](/img/structure/B2838267.png)

![N-(2-morpholin-4-ylethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2838276.png)

![methyl 4-{[(1-methyl-4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}phenyl ether](/img/structure/B2838282.png)